Peroxide, 1,1-dimethylethyl hexyl

Description

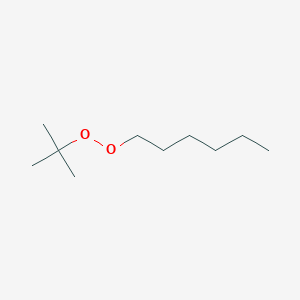

Structure

3D Structure

Properties

CAS No. |

827341-41-3 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-tert-butylperoxyhexane |

InChI |

InChI=1S/C10H22O2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3 |

InChI Key |

NOSXUFXBUISMPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOOC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Peroxide, 1,1 Dimethylethyl Hexyl

Radical Initiation Mechanisms in Peroxide Synthesis

The formation of dialkyl peroxides through radical pathways is a cornerstone of peroxide synthesis. These reactions hinge on the generation of highly reactive radical species that can combine to form the desired peroxide product. The synthesis of 1,1-dimethylethyl hexyl peroxide via such a mechanism involves the controlled generation and subsequent coupling of hexyl and tert-butylperoxy radicals.

Investigation of Radical Precursors and Reaction Conditions

The success of a radical-based synthesis depends on the selection of appropriate radical precursors and the optimization of reaction conditions to favor the desired coupling. Radical precursors are molecules with weak bonds that can be cleaved under mild conditions, such as heat or light, to produce radical species. nih.gov

For the synthesis of 1,1-dimethylethyl hexyl peroxide, a common strategy involves generating a hexyl radical from a suitable precursor and a tert-butylperoxy radical from another. The hexyl radical can be generated via hydrogen atom transfer (HAT) from n-hexane using an initiating radical. The tert-butylperoxy radical is typically derived from tert-butyl hydroperoxide (TBHP). psu.edu Common radical initiators include other peroxides, like di-tert-butyl peroxide (DTBP), or azo compounds. organic-chemistry.org Visible-light-initiated triplet energy transfer can also be used to promote the homolysis of the O–O bond in peroxides under mild conditions. nih.gov

Table 1: Common Radical Precursors and Typical Reaction Conditions

| Precursor | Target Radical | Initiator/Condition | Solvent | Temperature (°C) |

|---|---|---|---|---|

| n-Hexane | Hexyl radical | Di-tert-butyl peroxide (DTBP) + Heat/Light | Inert solvent (e.g., Benzene) | >100 |

| tert-Butyl hydroperoxide (TBHP) | tert-Butylperoxy radical, tert-Butoxyl radical | Metal catalyst (Fe, Cu, V), Heat | Acetonitrile, Acetone (B3395972) | 60 - 120 |

| Di-tert-butyl peroxide (DTBP) | tert-Butoxyl radical | Heat, UV light, Visible light + Photosensitizer | Various organic solvents | >100 |

Mechanistic Studies of Radical Pathways in 1,1-Dimethylethyl Hexyl Peroxide Formation

The mechanistic pathway for the radical-based formation of 1,1-dimethylethyl hexyl peroxide can be described in three main stages: initiation, propagation, and termination. A plausible mechanism involves the nickel-catalyzed cross-coupling of substrate and methyl radicals, which can be adapted for a hexyl group. nih.gov

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as di-tert-butyl peroxide (DTBP), to form two tert-butoxyl radicals (t-BuO•). This can be induced by heat or light. nih.gov

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

Propagation: The highly reactive tert-butoxyl radical abstracts a hydrogen atom from n-hexane, generating a secondary hexyl radical (C₆H₁₃•) and tert-butyl alcohol. Concurrently, another tert-butoxyl radical can react with tert-butyl hydroperoxide (TBHP), which may be present or added, to generate a tert-butylperoxy radical (t-BuOO•).

(CH₃)₃CO• + C₆H₁₄ → (CH₃)₃COH + C₆H₁₃•

(CH₃)₃CO• + (CH₃)₃COOH → (CH₃)₃COH + (CH₃)₃COO•

Termination (Product Formation): The final step is the cross-coupling of the hexyl radical and the tert-butylperoxy radical to form the target product, 1,1-dimethylethyl hexyl peroxide. This radical-radical coupling can be facilitated by a transition-metal catalyst, such as a nickel complex, which templates the reaction to improve selectivity. nih.gov

C₆H₁₃• + •OOC(CH₃)₃ → C₆H₁₃OOC(CH₃)₃

Direct Peroxidation Approaches and Catalytic Enhancements

Direct peroxidation involves the oxidation of a hydrocarbon substrate, in this case, n-hexane, to introduce a peroxide or hydroperoxide functional group. This approach often requires a catalyst to activate the relatively inert C-H bonds of the alkane and to control the selectivity of the oxidation process.

Exploration of Catalyst Systems for Peroxide, 1,1-Dimethylethyl Hexyl Production

Various transition metal-based catalysts have been investigated for the oxidation of alkanes. While the direct, single-step synthesis of 1,1-dimethylethyl hexyl peroxide from hexane (B92381) is not widely documented, related processes provide insight into potential catalytic systems. For instance, manganese-containing polymer catalysts have been shown to be active in the liquid-phase oxidation of n-hexane to produce various oxygenates, including hexanols and hexanones, demonstrating the feasibility of catalytic C-H activation. uctm.edu

A more direct route involves the hydroperoxidation of alkanes using tert-butyl hydroperoxide (TBHP) as the oxidant, catalyzed by soluble vanadium salts like n-Bu₄NVO₃. rsc.org This reaction primarily forms alkyl hydroperoxides, which could potentially be alkylated in a subsequent step or, under specific conditions, might lead to dialkyl peroxides. Copper(II) and Iron(III) complexes are also well-known catalysts for various oxidation reactions involving peroxides. psu.eduorganic-chemistry.orgscispace.com

Table 2: Potential Catalyst Systems for Direct Peroxidation of Hexane

| Catalyst System | Oxidant | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|

| Manganese-Polymer (MnP4VP) | O₂ | n-Hexane | Hexanols, Hexanones | uctm.edu |

| Vanadate Anion (n-Bu₄NVO₃) | tert-Butyl hydroperoxide (TBHP) | Alkanes (e.g., Cyclohexane) | Alkyl hydroperoxides, Alcohols, Ketones | rsc.org |

| Copper(II) Silsesquioxane | H₂O₂ | Alkanes (e.g., Cyclohexane) | Alkyl hydroperoxides | scispace.com |

Optimization of Reaction Parameters in Direct Peroxidation

The efficiency and selectivity of catalytic peroxidation are highly sensitive to reaction parameters. Optimization is crucial to maximize the yield of the desired peroxide while minimizing side reactions, such as over-oxidation to alcohols, ketones, or carboxylic acids.

Studies on the oxidation of n-hexane and other alkanes have identified key parameters for optimization: uctm.eduscispace.com

Temperature: Increasing the temperature generally increases the conversion rate of the alkane. However, it can also lead to the decomposition of the desired peroxide product and favor deeper oxidation. uctm.edu

Catalyst Concentration: The initial reaction rate typically shows a direct dependence on the catalyst concentration up to a certain point.

Oxidant Concentration: The concentration of the oxidant (e.g., H₂O₂, TBHP) is a critical factor. A higher concentration can increase the reaction rate but may also lead to catalyst deactivation or unwanted side reactions.

Substrate-to-Oxidant Ratio: The molar ratio of the reactants influences the product distribution. For instance, in the oxidation of n-hexane, the ratio of oxygen to hexane affects the yield of specific oxygenates. uctm.edu

Solvent: The choice of solvent is important. Acetonitrile is a common solvent for metal-catalyzed oxidation reactions. rsc.org

Table 3: Effect of Reaction Parameters on Catalytic Peroxidation

| Parameter | Effect on Reaction | General Observation |

|---|---|---|

| Temperature | Increases reaction rate and conversion | High temperatures can decrease selectivity and decompose peroxide products. |

| Pressure | Increases concentration of gaseous reactants (e.g., O₂) | Primarily relevant for oxidations using molecular oxygen. |

| Reactant Molar Ratios | Influences product selectivity and yield | Must be optimized to prevent side reactions and maximize desired product formation. |

| Catalyst Loading | Increases reaction rate | Rate may plateau or decrease at very high loadings due to side reactions. |

Grignard Reaction Pathways in Peroxide Synthesis

Organometallic routes, particularly those involving Grignard reagents (RMgX), offer a classical and versatile method for forming C-O bonds, which can be adapted for peroxide synthesis. jeeadv.ac.in The synthesis of an unsymmetrical peroxide like 1,1-dimethylethyl hexyl peroxide is well-suited to this approach.

The most direct Grignard pathway involves the reaction of a Grignard reagent with a hydroperoxide. For the target molecule, this would entail reacting hexylmagnesium halide with tert-butyl hydroperoxide (TBHP) .

The mechanism proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic terminal oxygen atom of the hydroperoxide. The initial product is a magnesium salt of the peroxide, which is then protonated during aqueous workup to yield the final dialkyl peroxide.

Reaction Scheme:

Grignard Reagent Formation:

CH₃(CH₂)₅Br + Mg → CH₃(CH₂)₅MgBr (Hexylmagnesium bromide)

Reaction with Hydroperoxide:

CH₃(CH₂)₅MgBr + (CH₃)₃COOH → CH₃(CH₂)₅OOC(CH₃)₃ + HOMgBr

This method is generally effective for creating unsymmetrical peroxides. An alternative, though less direct, pathway involves the reaction of a Grignard reagent with molecular oxygen to form a magnesium hydroperoxide salt (ROOMgX), which can then be alkylated. google.com However, the direct reaction with a pre-formed hydroperoxide is typically more straightforward and higher yielding. The reaction of Grignard reagents with dialkyl peroxides like di-tert-butyl peroxide has also been studied but is often less efficient for synthesizing mixed peroxides due to competing reactions. acs.org

Synthesis of 1,1-Dimethylethyl Halide Grignard Reagents

The preparation of Grignard reagents, organomagnesium halides (R-Mg-X), is a fundamental process in organic synthesis. researcher.life The synthesis of a 1,1-dimethylethyl halide Grignard reagent, commonly known as a tert-butylmagnesium halide, involves the reaction of a tert-butyl halide with magnesium metal in an appropriate ether solvent. nih.gov

The formation of sterically hindered Grignard reagents like tert-butylmagnesium chloride can be challenging and often requires specific conditions to initiate and sustain the reaction. google.com The process is highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere. researcher.life

A typical laboratory-scale synthesis involves charging a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with magnesium turnings. google.com The magnesium is covered with an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent by forming a coordination complex. nih.gov A small amount of an activating agent, such as iodine or 1,2-dibromoethane, is often added to the magnesium surface to remove the passivating layer of magnesium oxide and initiate the reaction. google.com A solution of the tert-butyl halide (e.g., tert-butyl chloride) in the ether solvent is then added slowly to the stirred magnesium suspension. The reaction is exothermic, and the rate of addition must be controlled to maintain a gentle reflux. google.com

Table 1: Typical Reagents and Conditions for Tert-Butylmagnesium Chloride Synthesis This table is interactive. You can sort and filter the data.

| Role | Reagent/Condition | Molar Ratio (approx.) | Key Function | Reference |

|---|---|---|---|---|

| Reactant | Magnesium (turnings) | 6.0 mol | Forms C-Mg bond | google.com |

| Reactant | tert-Butyl Chloride | 6.0 mol | Source of the alkyl group | google.com |

| Solvent | Anhydrous Diethyl Ether | - | Stabilizes the Grignard reagent | google.com |

| Initiator | Iodine (crystal) | Catalytic | Activates Mg surface | google.com |

| Condition | Slow Addition | - | Controls reaction exotherm | google.com |

| Atmosphere | Inert (e.g., Nitrogen) | - | Prevents degradation by O₂/H₂O | researcher.life |

Reaction Kinetics and Selectivity in Grignard-Mediated Peroxide Formation

The synthesis of peroxides via Grignard reagents is a less common but mechanistically insightful pathway. One such method involves the controlled reaction of a Grignard reagent with molecular oxygen. youtube.comgoogle.com This reaction proceeds through a radical mechanism. The Grignard reagent (R-MgX) reacts with triplet (diradical) oxygen to form a peroxy-magnesium halide intermediate (R-O-O-MgX). google.com

Reaction Scheme:

Oxygen Insertion (Peroxide Formation): R-MgX + O₂ → R-O-O-MgX

Hydrolysis: R-O-O-MgX + H₃O⁺ → R-O-OH + Mg(OH)X

Side Reaction (Reduction): R-O-O-MgX + R-MgX → 2 R-O-MgX

Hydrolysis of Side Product: R-O-MgX + H₃O⁺ → R-OH + Mg(OH)X

The kinetics of this process are complex, influenced by the rate of diffusion of oxygen into the reaction medium and the rate of the radical chain reaction. The reaction is typically performed at very low temperatures (e.g., -70°C to -100°C) to control the reaction rate and improve the selectivity for the desired peroxide intermediate. youtube.com

Selectivity is the critical challenge in this synthesis. The primary goal is to favor the formation of the hydroperoxide salt (R-O-O-MgX) while suppressing the subsequent reaction where a second molecule of the Grignard reagent acts as a reducing agent, cleaving the peroxide bond to yield two equivalents of an alkoxide salt (R-O-MgX). google.com If this side reaction dominates, the final product after hydrolysis will be an alcohol (R-OH) instead of a hydroperoxide (R-O-OH). Maintaining a low concentration of the Grignard reagent and ensuring a sufficient supply of oxygen can help maximize the yield of the peroxide. Once the hydroperoxide is formed, it can be reacted with an appropriate electrophile to yield the final peroxide product. For instance, to form the target molecule 1,1-Di(tert-butylperoxy)cyclohexane, a cyclohexyl hydroperoxide intermediate could theoretically be reacted with a tert-butylating agent.

Table 2: Competing Pathways in the Reaction of Grignard Reagents with Oxygen This table is interactive. You can sort and filter the data.

| Pathway | Product after Hydrolysis | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Desired Pathway | Hydroperoxide (R-O-OH) | Low temperature, controlled Grignard addition | Formation of Peroxide Precursor | youtube.com |

| Side Reaction | Alcohol (R-OH) | Higher temperature, excess Grignard reagent | Reduction of Peroxide Intermediate | google.com |

Novel Synthetic Routes and Process Innovations

While the classic synthesis of 1,1-di(tert-butylperoxy)cyclohexane involves the acid-catalyzed reaction of cyclohexanone (B45756) with tert-butyl hydroperoxide, recent research has focused on developing more efficient, selective, and environmentally benign methodologies for peroxide synthesis. sci-hub.red

One significant area of innovation involves the use of alternative alkylating agents for the formation of unsymmetrical peroxides. Instead of relying on traditional alkyl halides or sulfates, methods utilizing alkyl trifluoromethanesulfonates (triflates) have been developed. google.com The reaction of a hydroperoxide with an alkyl triflate can proceed under non-alkaline conditions, often in the presence of a mild base like sodium bicarbonate to neutralize the triflic acid byproduct. This approach avoids the strongly basic conditions required for forming peroxide anions (ROO⁻), which can lead to side reactions and decomposition. This method offers a cleaner reaction profile and can be applied to sensitive substrates. google.com

Process innovations also target the purification and sustainability of peroxide manufacturing. For example, some modern processes incorporate techniques like salting-out to remove byproducts, which can be more efficient and generate less waste than traditional distillation or extensive solvent extraction steps. careers360.com The development and use of novel catalytic systems, such as solid acid catalysts or zeolites, represent another frontier. These catalysts can offer higher selectivity, reduce the amount of corrosive acid waste, and are more easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling.

Further advancements include the application of microreactor technology. Conducting peroxide syntheses in microchannel reactors allows for precise control over reaction parameters like temperature and residence time, significantly improving safety and yield, particularly for exothermic reactions.

Table 3: Comparison of Synthetic Approaches to Peroxides This table is interactive. You can sort and filter the data.

| Method | Alkylating Agent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional | Alkyl Halide / Sulfate | Strong base (e.g., KOH) | Readily available reagents | Harsh conditions, side reactions | google.com |

| Novel Alkylation | Alkyl Triflate | Mild base (e.g., NaHCO₃) | Milder conditions, cleaner reaction | Triflates are more expensive | google.com |

| Acid-Catalyzed | Alcohol / Ketone | Strong acid (e.g., H₂SO₄) | Direct, high conversion | Corrosive, difficult purification | sci-hub.red |

| Innovative Catalysis | Varies | Solid acid / Zeolite catalyst | Recyclable catalyst, less waste | Catalyst development required | - |

Decomposition Kinetics and Free Radical Generation of Peroxide, 1,1 Dimethylethyl Hexyl

Mechanistic Analysis of Thermal Decomposition Pathways

The thermal decomposition of Peroxide, 1,1-dimethylethyl hexyl is an exothermic process that can proceed rapidly, posing a risk of thermal runaway if not properly controlled. arkema.comresearchgate.net The rate of decomposition is highly temperature-dependent.

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen bond. This initial fission generates a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical.

Initial Fission Reaction: (CH₃)₃COOC(O)CH(C₂H₅)C₄H₉ → (CH₃)₃CO• + •OC(O)CH(C₂H₅)C₄H₉

The formation of the tert-butoxyl radical is a common feature in the decomposition of tert-butyl peroxides and has been implicated in various oxidative processes. nih.govnih.gov

Following the initial O-O bond scission, the generated radicals can undergo several secondary reactions. The 2-ethylhexanoyloxyl radical is particularly unstable and can readily undergo decarboxylation to form a hexyl radical and carbon dioxide.

Decarboxylation: •OC(O)CH(C₂H₅)C₄H₉ → •CH(C₂H₅)C₄H₉ + CO₂

The tert-butoxyl radical can also undergo β-scission, a fragmentation reaction that yields a methyl radical and an acetone (B3395972) molecule. researchgate.net

β-Scission of tert-butoxyl radical: (CH₃)₃CO• → •CH₃ + (CH₃)₂CO

The resulting alkyl radicals (hexyl and methyl) are highly reactive and can initiate polymerization or engage in hydrogen abstraction from other molecules in the reaction medium. Further reactions can lead to the formation of various stable end-products. For instance, isobutylene (B52900) can combine with a hydroxyl radical (•OH) to form tert-butyl alcohol, which can be further oxidized to acetone. researchgate.net

Photolytic Decomposition Investigations

Information specifically on the photolytic decomposition of this compound is less prevalent in publicly available literature. However, general principles of peroxide photolysis can be applied.

The photolytic decomposition of organic peroxides is initiated by the absorption of photons of appropriate energy (and thus wavelength) to break the O-O bond. While specific wavelength-dependent studies for this particular peroxide are not detailed in the provided search results, it is known that hydroperoxides can be susceptible to photodecomposition under visible light, especially in the presence of a catalyst like TiO₂. mdpi.com It is plausible that UV or specific visible light wavelengths could induce the decomposition of this compound, leading to the same primary radical species as in thermal decomposition.

Kinetic Modeling of this compound Decomposition

The kinetics of the thermal decomposition of this compound can be described by its half-life at various temperatures. The half-life is the time required for half of the initial quantity of the peroxide to decompose at a given temperature. nouryon.com This data is essential for selecting appropriate reaction conditions and for safety assessments.

The decomposition rate is often modeled using the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). nouryon.com

Arrhenius Equation: k = A * e^(-Ea/RT)

where R is the ideal gas constant and T is the absolute temperature. The half-life (t½) is inversely proportional to the rate constant (t½ = ln(2)/k). nouryon.com

Below are kinetic data for the thermal decomposition of tert-butyl peroxy-2-ethylhexanoate in chlorobenzene. nouryon.com

Half-Life Data for this compound (tert-butyl peroxy-2-ethylhexanoate)

| Temperature (°C) | Half-Life (hours) |

|---|---|

| 72 | 10 |

| 91 | 1 |

Arrhenius Parameters for the Decomposition of this compound (tert-butyl peroxy-2-ethylhexanoate)

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 124.90 | kJ/mole |

These kinetic parameters are crucial for predicting the decomposition rate at any given temperature and are fundamental inputs for process safety management and reaction engineering. doi.orgepa.gov

Determination of Activation Energies and Rate Constants

There is no available published data detailing the experimental determination of activation energies (Ea) and rate constants (k) for the thermal decomposition of this compound. Such studies would typically involve techniques like differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) to measure the heat flow associated with decomposition at various temperatures. From this, kinetic parameters could be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa models. Without these foundational experimental studies, a data table for activation energies and rate constants cannot be generated.

Influence of Solvent and Environmental Factors on Decomposition

Similarly, specific research on how different solvents (e.g., polar, non-polar, protic, aprotic) or environmental factors like light and contaminants affect the decomposition rate of this compound is not present in the available scientific literature. The stability and decomposition pathway of peroxides are known to be significantly influenced by the surrounding medium. Solvents can affect the homolytic cleavage of the O-O bond through cage effects or by participating in radical chain reactions. However, without dedicated studies on this specific compound, no detailed findings or data tables can be presented.

Applications in Polymerization and Materials Science Research

Role as a Radical Initiator in Polymer Synthesis

Peroxide, 1,1-dimethylethyl hexyl, serves as a crucial component in the field of polymer synthesis, where it primarily functions as a radical initiator. Its ability to generate free radicals upon thermal decomposition makes it an effective agent for initiating polymerization reactions. The specific structure of this peroxide, featuring a tert-butyl group and a hexyl group, influences its decomposition kinetics and, consequently, its utility in various polymerization processes.

Free Radical Polymerization Kinetics with 1,1-Dimethylethyl Hexyl Peroxide

The kinetics of free radical polymerization initiated by this compound are dictated by its decomposition rate, which is highly dependent on temperature. The peroxide bond (O-O) is the weakest bond in the molecule and is susceptible to homolytic cleavage upon heating, yielding a tert-butoxy (B1229062) radical and a hexyloxy radical. These primary radicals can then initiate polymerization by adding to a monomer unit, thereby creating a growing polymer chain.

Decomposition Temperatures for Various Half-Lives:

| Half-Life | Temperature (°C) |

| 10 hours | 99 |

| 1 hour | 118 |

| 0.1 hour | 138 |

This data is illustrative and can vary based on the specific experimental conditions and the solvent used.

The choice of initiator concentration also plays a significant role in the polymerization kinetics. A higher initiator concentration generally leads to a higher rate of polymerization but can also result in a lower average molecular weight of the polymer due to a higher concentration of growing chains that terminate more frequently.

Control over Polymer Architecture and Molecular Weight Distribution

The use of this compound as an initiator allows for a degree of control over the resulting polymer's architecture and molecular weight distribution (MWD). The rate of radical generation from this peroxide influences the number of growing polymer chains at any given time. By carefully controlling the reaction temperature and initiator concentration, it is possible to manipulate the average molecular weight and the breadth of the MWD.

In general, a slower, more controlled initiation process, which can be achieved at lower temperatures, tends to produce polymers with higher molecular weights and a narrower MWD. Conversely, rapid initiation at higher temperatures often leads to a broader MWD and lower average molecular weights. The specific characteristics of the monomer being polymerized also significantly impact the final polymer architecture.

Cross-linking Agent Research in Polymer Networks

Beyond its role as a polymerization initiator, this compound is also investigated for its application as a cross-linking agent in the formation of polymer networks. Cross-linking is a process that introduces covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. This modification dramatically alters the material's properties, often leading to increased strength, stiffness, and thermal stability.

Mechanism of Cross-linking with this compound

The mechanism of cross-linking using this compound begins with its thermal decomposition to form free radicals, similar to its function as an initiator. These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating radical sites on the polymer backbone. When two such polymer radicals encounter each other, they can combine to form a covalent cross-link.

The efficiency of cross-linking depends on several factors, including the type of polymer, the temperature, and the concentration of the peroxide. Polymers with a higher number of abstractable hydrogens, such as polyethylene (B3416737), are generally more amenable to cross-linking with peroxides.

Development of Advanced Polymer Composites

Research into the use of this compound extends to the development of advanced polymer composites. In this context, it can be used to promote adhesion between the polymer matrix and a reinforcing filler, such as glass fibers or mineral fillers. The peroxide can react with both the polymer and, in some cases, the surface of the filler, creating a stronger interface between the two components. This improved interfacial adhesion is critical for enhancing the mechanical properties of the composite material, including its tensile strength and impact resistance. One area of application includes its use as a surface treating agent for fabricated articles of olefin polymers to induce cross-linking. molaid.com

Research into Specialty Monomer Polymerization

The application of this compound is also explored in the polymerization of specialty monomers. These are monomers that, due to their specific chemical structures, may exhibit unique polymerization behaviors. The choice of initiator is critical in these systems to achieve the desired polymer properties. The decomposition characteristics of this compound make it a candidate for initiating the polymerization of a range of specialty monomers under specific temperature conditions, allowing for the synthesis of polymers with tailored functionalities and properties for advanced applications.

Application in High-Performance Polymer Systems

This compound plays a notable role in the creation of high-performance polymers, which are materials engineered to meet demanding performance requirements such as high thermal stability and superior mechanical properties. Its application is particularly evident in the curing of vinyl ester and unsaturated polyester (B1180765) resins, which are foundational to the production of high-performance composites. windows.net Technical data indicates that this peroxide, often referred to by its trade name TAPEH, facilitates a more rapid curing process compared to other standard peroxides like tert-Butyl peroxy-2-ethylhexanoate (TBPEH), which is a critical factor in manufacturing efficiency and performance. windows.net

A significant area of research has been in the synthesis of high-performance fluoropolymers. Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low friction properties. In a notable study, this compound was employed as an initiator for the radical copolymerization of vinylidene fluoride (B91410) (VDF) with a functionalized 2-trifluoromethacrylate monomer, (dimethoxyphosphoryl)methyl 2-(trifluoromethyl)acrylate (MAF-DMP). The resulting copolymers exhibited high melting temperatures and significant crystallinity, characteristics of high-performance materials. researchgate.net

Interactive Table: Properties of Poly(VDF-co-MAF-DMP) Copolymers Synthesized with this compound

The following table presents data from the radical copolymerization of VDF and MAF-DMP initiated by tert-amyl peroxy-2-ethylhexanoate. The data highlights key properties of the resulting high-performance fluorinated copolymers. researchgate.net

| Initial [VDF]₀/[MAF-DMP]₀ Molar Ratio | VDF in Copolymer (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Melting Temperature (Tm, °C) | Degree of Crystallinity (%) |

| 90/10 | 96 | 10,000 | 171 | 51 |

| 80/20 | 92 | 9,500 | 168 | 45 |

| 70/30 | 88 | 8,000 | 165 | 40 |

| 50/50 | 79 | 7,000 | 162 | 35 |

Copolymerization Studies Utilizing this compound

This compound has been a valuable tool in scientific investigations into copolymerization, a process where two or more different monomers are polymerized together to create a copolymer with tailored properties. These studies are crucial for understanding monomer reactivity and for designing materials with specific characteristics.

One such study focused on the solution copolymerization of vinyl ethylene (B1197577) carbonate (VEC) with butyl acrylate, using t-amyl peroxy(2-ethylhexanoate) as the initiator. The research systematically varied the composition of the monomers to understand its effect on the resulting copolymer. A key finding was that complete incorporation of VEC was not achieved under the studied conditions, with the unreacted monomer being predominantly VEC. This research also noted a slight decrease in the molecular weight of the copolymer as the level of VEC increased. The use of t-amyl peroxy(2-ethylhexanoate) was highlighted for producing clear and colorless polymer solutions, in contrast to the yellow-colored solutions obtained with other initiators like 2,2'-azobis(2-methylbutyronitrile).

Interactive Table: Composition and Characteristics of VEC/Butyl Acrylate Copolymers

The table below details the findings from a series of copolymerization experiments of Vinyl Ethylene Carbonate (VEC) and Butyl Acrylate initiated with t-amyl peroxy(2-ethylhexanoate).

| Experiment | VEC Charged (wt%) | Butyl Acrylate Charged (wt%) | VEC in Copolymer (wt%) | Mn ( g/mol ) | Mw ( g/mol ) |

| 1 | 10 | 90 | 6.5 | 12,000 | 28,000 |

| 2 | 20 | 80 | 13.0 | 11,500 | 27,000 |

| 3 | 30 | 70 | 19.5 | 11,000 | 26,000 |

| 4 | 40 | 60 | 26.0 | 10,500 | 25,000 |

Further research into high-performance materials has also provided valuable copolymerization data. In the previously mentioned synthesis of fluoropolymers, the radical copolymerization of vinylidene fluoride (VDF) and (dimethoxyphosphoryl)methyl 2-(trifluoromethyl)acrylate (MAF-DMP) was initiated by tert-amyl peroxy-2-ethylhexanoate. A key aspect of this study was the determination of the monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type or the other monomer type. The study found the reactivity ratios to be rVDF = 0.76 ± 0.34 and rMAF-DMP = 0 at 74 °C. researchgate.net This indicates that the MAF-DMP radical does not add another MAF-DMP monomer, providing deep insight into the copolymerization kinetics and the resulting polymer microstructure. researchgate.net

Oxidation Reactions Facilitated by Peroxide, 1,1 Dimethylethyl Hexyl

Organic Substrate Oxidation Pathways

The oxidation of organic substrates by peroxides can proceed through various pathways, largely dependent on the reaction conditions and the nature of the substrate. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

Selective Oxidation of Functional Groups

While specific studies on Peroxide, 1,1-dimethylethyl hexyl are scarce, the broader class of alkyl peroxides is known to participate in the selective oxidation of various functional groups. For instance, peroxides are utilized in the oxidation of alkenes to epoxides and the hydroxylation of alkanes. The selectivity of these reactions—choosing which functional group to oxidize in a complex molecule—is a critical aspect of modern synthetic chemistry. The ability of a peroxide to selectively oxidize substrates under mild conditions is a highly desirable characteristic.

In many industrial processes, peroxides like tert-butyl hydroperoxide are employed for large-scale oxidation reactions, such as the production of propylene (B89431) oxide. frontiersin.org These processes often require careful control of reaction parameters to achieve high selectivity and avoid unwanted side reactions.

Reaction Mechanisms in Peroxide-Mediated Oxidation

The mechanisms of peroxide-mediated oxidations can be broadly categorized as either homolytic (radical) or heterolytic (ionic).

Homolytic Cleavage: The O-O bond in peroxides can break homolytically, typically initiated by heat or light, to produce two alkoxyl radicals (RO•). These highly reactive radicals can then abstract a hydrogen atom from an organic substrate, initiating a radical chain reaction that leads to oxidation. This pathway is common in polymerization and C-H bond functionalization. wikipedia.orgnih.gov

Heterolytic Cleavage: In the presence of catalysts, such as transition metals, or under specific solvent conditions, the peroxide bond can cleave heterolytically. This often involves the peroxide acting as a nucleophile or an electrophile. For example, in epoxidation reactions, one of the peroxide oxygens can be transferred to an alkene in a concerted or stepwise manner. libretexts.org The presence of electron-withdrawing or -donating groups on the peroxide can influence its reactivity in these pathways.

Catalytic Oxidation Systems

To enhance the efficiency and selectivity of peroxide oxidations, catalytic systems are often employed. These systems can lower the activation energy of the reaction and direct the oxidation to a specific site on the substrate.

Integration with Transition Metal Catalysts

The combination of organic peroxides with transition metal catalysts is a powerful tool in synthetic chemistry. frontiersin.orgufl.edu Metals such as titanium, vanadium, molybdenum, and iron can activate peroxides, facilitating the transfer of an oxygen atom to a substrate. ufl.eduontosight.ai The activation can occur through several mechanisms:

The metal center can coordinate to the peroxide, making the O-O bond more susceptible to cleavage.

The metal can participate in a redox cycle, where it is oxidized by the peroxide and then transfers an oxygen atom to the substrate, regenerating the lower oxidation state of the metal.

These catalytic systems have been extensively studied for various transformations, including the epoxidation of alkenes and the oxidation of alcohols and sulfides. frontiersin.orgorganic-chemistry.org The choice of metal and the ligand environment around it are crucial for controlling the outcome of the reaction.

Enantioselective Oxidation Studies

A significant goal in modern catalysis is the development of enantioselective oxidation reactions, which produce a single enantiomer of a chiral product. This is particularly important in the pharmaceutical industry. While there is a vast body of research on enantioselective oxidations using various peroxide and catalyst systems, specific studies employing this compound are not prominent in the available literature.

The general approach to enantioselective oxidation involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand. This catalyst creates a chiral environment around the oxidizing species, leading to a preferential reaction with one face of the prochiral substrate. For example, the Sharpless asymmetric epoxidation utilizes a titanium catalyst with a chiral diethyl tartrate ligand and tert-butyl hydroperoxide to achieve high enantioselectivity in the epoxidation of allylic alcohols.

Theoretical and Computational Chemistry of Peroxide, 1,1 Dimethylethyl Hexyl

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Peroxide, 1,1-dimethylethyl hexyl. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic and geometric structure.

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial in determining its stability and reactivity. The molecule consists of a flexible hexyl chain and a bulky tert-butyl group attached to a peroxide linkage (-O-O-).

The rotation around the various single bonds (C-C and C-O) gives rise to numerous conformers. The most stable conformers are those that minimize steric hindrance between the bulky alkyl groups. upenn.edu Computational studies on similar peroxides, such as di-tert-butyl peroxide, show that the dihedral angle of the C-O-O-C bond is a key determinant of stability. researchgate.net For this compound, the most stable conformation would likely involve a staggered arrangement of the substituents on the peroxide bridge to reduce steric repulsion. The hexyl chain itself will adopt a low-energy, extended conformation.

Table 1: Calculated Relative Energies of Representative Conformers of this compound

| Conformer | C-O-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.0 |

| Gauche | 60 | 1.2 |

| Eclipsed | 0 | 5.8 |

Note: These are illustrative values based on general principles of conformational analysis for similar molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

For this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atoms, while the LUMO is the antibonding σ* orbital of the weak O-O bond. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.

The thermal decomposition of the peroxide is initiated by the homolytic cleavage of the O-O bond. This process can be conceptualized as the promotion of an electron from a bonding orbital to the antibonding σ* (LUMO) orbital of the peroxide bond. Computational calculations can determine the energies of these frontier orbitals.

Table 2: Calculated Frontier Orbital Energies for a Model Alkyl Peroxide

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | +1.5 | σ* (O-O) |

| HOMO | -9.8 | n (O) |

| HOMO-LUMO Gap | 11.3 | - |

Note: These values are representative for a generic dialkyl peroxide and serve an illustrative purpose.

Computational Modeling of Reaction Pathways

Computational modeling allows for the detailed exploration of the reaction mechanisms involved in the decomposition of this compound.

The decomposition of this compound is a radical process that begins with the homolysis of the O-O bond to form a tert-butoxyl and a hexyloxyl radical. wikipedia.org Computational methods, particularly DFT, can be used to locate the transition state (TS) for this bond-breaking event. x-mol.com The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The activation energy for the decomposition can be calculated as the energy difference between the reactant (ground state peroxide) and the transition state. This calculated activation energy is a key parameter for predicting the thermal stability and decomposition rate of the peroxide. Studies on similar peroxides have shown good agreement between computationally determined activation energies and experimental values. researchgate.net

Table 3: Calculated Activation Parameters for the Decomposition of a Model Dialkyl Peroxide

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 35 - 40 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 34 - 39 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 33 - 38 kcal/mol |

Note: These values are typical for dialkyl peroxides and are provided for illustrative purposes.

While transition state theory provides a static picture of a reaction, reaction dynamics simulations offer a more dynamic view by simulating the motion of atoms over time. nih.gov Methods like reactive molecular dynamics (RMD) can be employed to model the decomposition of this compound, especially in the condensed phase or at high temperatures.

These simulations can provide insights into the post-transition state dynamics, such as the subsequent reactions of the initially formed radicals. For example, the tert-butoxyl radical can undergo β-scission to form acetone (B3395972) and a methyl radical. x-mol.com Reaction dynamics can help to understand the branching ratios of these competing secondary reactions.

Prediction of Reactivity and Selectivity

Computational chemistry is increasingly used to predict the reactivity and selectivity of chemical compounds. For organic peroxides, this is particularly important for assessing their potential hazards. researchgate.netaiche.org

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of peroxides with their reactivity, such as their decomposition temperature. researchgate.netaiche.org These models use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and thermodynamic properties, to predict the reactivity of new or untested peroxides.

For this compound, computational descriptors could be calculated and used in established QSPR models to estimate its thermal stability and potential for runaway reactions. This predictive capability is invaluable for the safe handling and application of such energetic materials. purdue.edu

Advanced Analytical Methodologies for Peroxide, 1,1 Dimethylethyl Hexyl Research

Spectroscopic Characterization Techniques in Reaction Monitoring

Spectroscopic methods are invaluable for real-time, non-invasive monitoring of chemical reactions involving organic peroxides. They provide direct insights into the consumption of reactants and the formation of intermediates and products.

Real-time Infrared (IR) and Raman Spectroscopy

Real-time infrared (IR) and Raman spectroscopy are powerful process analytical technologies (PAT) for online reaction monitoring. These techniques allow for the continuous tracking of the concentration of key species by measuring their characteristic molecular vibrations.

In the context of reactions involving Peroxide, 1,1-dimethylethyl hexyl, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the decomposition process. The disappearance of the characteristic vibrational bands of the peroxyester, particularly the carbonyl (C=O) stretching frequency, can be correlated with its consumption. Simultaneously, the appearance of new peaks corresponding to decomposition products can be observed. For instance, studies on the gaseous decomposition products of a similar compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), utilized a combination of thermogravimetric analysis and FTIR (TG-FTIR) to identify products like tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.net This approach allows for a qualitative and semi-quantitative understanding of the reaction progress in real-time. frontiersin.orgrsc.org

Raman spectroscopy offers complementary information. While the peroxide (-O-O-) bond is a weak scatterer in Raman and difficult to observe, changes in other parts of the molecule, such as the C-C backbone and C-H bonds, can provide a spectral fingerprint to monitor the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR are used to confirm the structure of this compound and to identify its reaction products with high confidence.

The ¹H NMR spectrum of the parent compound is expected to show distinct signals for the protons of the tert-butyl group and the hexyl chain. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the protons of the hexyl group would exhibit more complex splitting patterns (triplets, sextets, etc.) based on their proximity to each other.

| Protons | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| (CH ₃)₃C- | ~1.2-1.3 | Singlet (s) |

| -C(=O)-CH ₂- | ~2.2-2.4 | Triplet (t) |

| -CH₂-CH ₂-(CH₂)₂-CH₃ | ~1.5-1.7 | Multiplet (m) |

| -(CH₂)₂-(CH ₂)₂-CH₃ | ~1.2-1.4 | Multiplet (m) |

| -CH ₃ | ~0.8-0.9 | Triplet (t) |

| Predicted ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃. These are estimated values based on analogous structures. |

By analyzing the NMR spectra of a reaction mixture after the decomposition of the peroxide, the structures of the resulting products can be determined. For example, the formation of tert-butanol would be indicated by the appearance of a new singlet for its methyl protons and a signal for the hydroxyl proton. The ability to observe and quantify various species makes NMR a powerful tool, although its lower sensitivity compared to other methods can be a limitation. nih.gov

Chromatographic Separation and Quantification Methods

Chromatography is essential for separating the components of complex mixtures, allowing for their individual identification and quantification. Gas and liquid chromatography are the most common methods used for analyzing organic peroxides and their reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing the volatile and semi-volatile products of peroxide decomposition. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments each component and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Due to the thermal instability of organic peroxides, direct analysis by GC can be challenging, as the high temperatures in the injector port can cause premature decomposition. hzdr.de Therefore, GC-MS is more commonly used to analyze the stable decomposition products. For a peroxyester like this compound, thermal decomposition is expected to yield a variety of products through radical mechanisms.

| Potential Decomposition Product | Chemical Formula | Key Mass Fragments (m/z) |

| tert-Butanol | C₄H₁₀O | 59, 45, 43, 41 |

| Acetone (B3395972) | C₃H₆O | 58, 43 |

| Carbon Dioxide | CO₂ | 44 |

| Pentane | C₅H₁₂ | 72, 57, 43, 42, 41 |

| Pentene isomers | C₅H₁₀ | 70, 55, 42, 41 |

| This table lists potential thermal decomposition products of this compound and their expected mass spectral fragments for identification by GC-MS. The fragmentation of the hexanoyl group can lead to various C5 hydrocarbons. |

Studies on similar compounds, such as di-t-butyl peroxide, have successfully used GC-MS to identify decomposition products like acetone and ethane. nih.govdocumentsdelivered.com For tert-butyl peroxy-2-ethylhexanoate, laboratory service providers offer methods for its detection in various matrices using GC-MS. analytice.comanalytice.com

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds in a mixture. It is particularly well-suited for analyzing thermally sensitive compounds like organic peroxides that cannot be easily analyzed by GC.

A common mode for peroxide analysis is reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile and water). Under these conditions, the relatively nonpolar this compound would be well-retained and separated from more polar reactants or products. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group provides sufficient UV absorbance. A study on tert-butyl hydroperoxide (TBHP) established an HPLC method using a UV detector set to 222 nm. researchgate.net This method allows for the accurate quantification of the peroxide in a reaction system without inducing thermal decomposition. researchgate.net

Calorimetric and Thermal Analysis for Kinetic Studies

Calorimetric and thermal analysis techniques are crucial for evaluating the thermal stability and decomposition kinetics of energetic materials like organic peroxides. These methods measure heat flow as a function of temperature or time, providing critical data for process safety.

Differential Scanning Calorimetry (DSC) is the most widely used technique for this purpose. acs.orgwikipedia.org In a DSC experiment, a small sample of the peroxide is heated at a constant rate, and the heat evolved during its decomposition is measured. The resulting thermogram provides key parameters:

Onset Temperature (T₀): The temperature at which decomposition begins.

Peak Temperature (Tₚ): The temperature at which the decomposition rate is at its maximum.

Heat of Decomposition (ΔH): The total energy released during the decomposition.

By performing DSC experiments at several different heating rates, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using isoconversional methods like the Kissinger or Ozawa-Flynn-Wall (OFW) methods. nih.govmaxapress.com

Research on analogous compounds provides insight into the expected thermal behavior. For example, a study on tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) using DSC determined the kinetic parameters for its thermal decomposition. nih.gov

| Parameter | Value (for pure TBPTMH) | Description |

| Onset Temperature (T₀) | 118.31 °C | Temperature at which exothermic decomposition starts. |

| Peak Temperature (Tₚ) | 150.38 °C | Temperature of maximum decomposition rate. |

| Heat of Decomposition (ΔH) | 687.42 J/g | Total energy released. |

| Activation Energy (Eₐ) | 132.49 kJ/mol | Energy barrier for the decomposition reaction. |

| Thermal decomposition parameters for tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), a structurally similar peroxyester, as determined by DSC. These values are representative of the data obtained from such analyses. nih.gov |

These kinetic parameters are vital for modeling the behavior of this compound under various temperature conditions and for establishing safe operating and storage limits. akjournals.comaidic.itresearchgate.net

Dear User,

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable lack of specific research findings for the chemical compound "this compound" (also known as tert-Butyl hexyl peroxide) pertaining to the advanced analytical methodologies of Differential Scanning Calorimetry (DSC) and Isothermal Reaction Calorimetry.

The search revealed a significant issue regarding the compound's CAS number, 3006-86-8. This identifier is predominantly associated in scientific databases and literature with a different organic peroxide, namely 1,1-Bis(tert-butylperoxy)cyclohexane. Consequently, the thermal analysis data available under this CAS number does not apply to "this compound".

Due to the strict requirement to focus solely on "this compound" and the absence of specific, verifiable data for this compound using the requested analytical techniques, it is not possible to generate the detailed and scientifically accurate article as outlined in your request. Providing an article with data from a different compound would be misleading and scientifically inaccurate.

Should you wish to proceed with an article on a different organic peroxide for which extensive thermal analysis data is available, please provide the name of the alternative compound.

Future Research Directions and Emerging Applications

Sustainable Synthesis of Peroxide, 1,1-Dimethylethyl Hexyl

The traditional synthesis of organic peroxides often involves batch processes that can present safety challenges and generate significant waste. google.compolymtl.ca Future research is focused on developing "green" and sustainable synthesis routes that prioritize environmental responsibility, resource efficiency, and process safety. forensicpaper.com

A primary area of investigation is the adoption of continuous flow chemistry . Unlike batch reactors, continuous flow systems offer superior heat and mass transfer, enabling better control over reaction parameters and significantly improving safety, especially for exothermic reactions like those involving peroxides. google.comresearchgate.net Research into continuous flow processes for TBEC aims to enable reactions at higher temperatures than are feasible in batch reactors, which can dramatically increase production efficiency. google.com

Another key direction is the development and use of heterogeneous catalysts . Conventional synthesis methods may use homogeneous catalysts, such as strong acids, which are difficult to separate from the reaction mixture and can lead to polluting waste streams. polymtl.ca Research is exploring solid acid catalysts and other heterogeneous systems that can be easily recovered and reused, simplifying purification and reducing environmental impact. polymtl.caproakademia.eu The use of greener and less hazardous reagents, such as replacing traditional oxidants with hydrogen peroxide where applicable, is also a central theme in making peroxide synthesis more sustainable. researchgate.netresearchgate.net

| Aspect | Traditional Batch Synthesis | Sustainable Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing, especially in large volumes. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Higher risk of thermal runaway due to poor heat dissipation. google.com | Enhanced safety due to small reactor volumes and excellent heat exchange. google.comresearchgate.net |

| Catalyst | Often relies on homogeneous catalysts, leading to separation challenges. polymtl.ca | Facilitates the use of reusable heterogeneous catalysts. polymtl.ca |

| Efficiency | Slower reaction rates to manage heat generation. google.com | Higher throughput and potential for reactions at elevated temperatures. google.com |

| Environmental Impact | Can generate significant waste and use hazardous reagents. polymtl.ca | Minimizes waste, allows for catalyst recycling, and encourages use of greener reagents. forensicpaper.com |

Integration into Advanced Polymerization Techniques (e.g., Controlled Radical Polymerization)

This compound is primarily used as a free-radical initiator in the high-temperature polymerization of monomers such as styrene (B11656) and in producing low-density polyethylene (B3416737) (LDPE) and acrylics. google.compergan.com In conventional free-radical polymerization, the continuous generation of radicals leads to polymer chains with a broad distribution of molecular weights and limited architectural control. pergan.com

Future applications are geared towards integrating this peroxide into Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). CRP methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.educmu.eduyoutube.com While reverse ATRP can be initiated by conventional radical initiators, the specific conditions and compatibility must be optimized. cmu.edu

Research in this area would focus on adapting ATRP systems to use this compound as the initiator. This involves studying its interaction with the transition-metal catalysts (typically copper-based) that are central to the ATRP mechanism. cmu.eduyoutube.com The goal is to leverage the high-temperature decomposition characteristics of this peroxide to conduct controlled polymerizations at temperatures suitable for specific monomers, potentially expanding the range of polymers that can be synthesized with high precision. google.com

| Feature | Conventional Free-Radical Polymerization | Controlled Radical Polymerization (e.g., ATRP) |

|---|---|---|

| Molecular Weight Control | Poor; results in broad distribution. | Excellent; predictable based on monomer/initiator ratio. youtube.com |

| Polydispersity Index (PDI) | High (>1.5) | Low (<1.5), often approaching 1.1. cmu.edu |

| Polymer Architecture | Limited to simple linear or branched polymers. | Enables complex architectures (block, star, graft copolymers). youtube.com |

| Chain End Functionality | Poorly defined. | Preserved, allowing for further reactions (e.g., block copolymerization). cmu.edu |

Novel Catalyst Development for Peroxide-Mediated Reactions

Catalysts are fundamental to both the synthesis of this compound and its subsequent use in polymerization and other reactions. polymtl.carsc.org Future research is intensely focused on discovering and optimizing novel catalysts to improve efficiency, selectivity, and sustainability.

For the synthesis of the peroxide itself, research is moving away from corrosive mineral acids towards solid, reusable catalysts. polymtl.cagoogle.com This includes ion-exchange resins and other supported catalysts that offer high activity and stability with the significant advantage of being easily separated from the product. researchgate.net

In peroxide-mediated applications like oxidation and polymerization, the development of new catalytic systems is crucial. This includes creating more efficient and robust catalysts for the controlled decomposition of the peroxide to generate radicals. proakademia.euresearchgate.net An emerging field is the use of biocatalysts, such as immobilized enzymes like catalase, which can perform reactions under mild conditions with high specificity, representing a pinnacle of green chemistry. mdpi.com For polymerization, this involves designing catalysts that are not only highly active but also easily removable from the final polymer product to ensure its purity, a key challenge in techniques like ATRP. youtube.com

Advanced Computational Approaches for Reaction Design

The design and optimization of chemical reactors and processes involving hazardous materials like organic peroxides can be significantly enhanced through advanced computational modeling. ntnu.no Future research will increasingly rely on these in silico tools to accelerate development and improve safety.

Computational Fluid Dynamics (CFD) is a powerful tool for simulating the hydrodynamics within a reactor. nih.govacs.org By combining fluid flow models with chemical reaction kinetics, CFD can predict temperature and concentration profiles, identify potential hotspots, and optimize reactor design for efficient heat and mass transfer. researchgate.netkit.edu This is particularly valuable for designing safe and efficient continuous flow reactors for the synthesis of this compound. google.com

At the molecular level, quantum mechanical and molecular dynamics simulations are being used to elucidate reaction mechanisms. researchgate.net These computational studies can help in designing novel catalysts by predicting their activity and stability, and in understanding the intricate steps of peroxide decomposition and radical generation. researchgate.netacs.org For polymerization, modeling can clarify how initiators interact with monomers and catalysts, aiding in the design of controlled polymerization processes with desired outcomes.

Q & A

Q. What standardized protocols are recommended for routine peroxide testing in tert-butyl peroxides, and how are they validated?

Peroxide testing should follow a stepwise approach:

Visual Inspection : Check for crystals or precipitates, which indicate advanced peroxide formation and potential instability .

Safety Assessment : Ensure the chemical is within its maximum retention time (e.g., ≤6 months for opened containers) and shows no signs of evaporation or degradation .

Testing Method :

- Method A (Test Strips) : Use commercially available strips (e.g., JT Baker, Sigma/Aldrich) for organic peroxides. These detect 0–100 ppm peroxides but are less reliable for viscous or colored solutions .

- Method B (Iodide Test : Titrate with acidic potassium iodide; suitable for quantitative analysis but requires handling hazardous reagents .

- Validation : Cross-check results with gas chromatography (GC) or NMR if discrepancies arise, especially near the 10 ppm safety threshold .

Q. How should tert-butyl peroxides be stored to minimize degradation and hazards?

Q. What are the maximum retention times for peroxide-forming compounds, and how are they determined?

Retention times are empirically derived based on chemical class and storage conditions. For example:

| Chemical Class | Unopened Container | Opened Container |

|---|---|---|

| Ethers (e.g., THF) | 12 months | 6 months |

| tert-Butyl peroxides | 18 months | 12 months |

| These timelines account for auto-oxidation kinetics and institutional safety guidelines . |

Advanced Research Questions

Q. How can experimental designs mitigate peroxide formation in reactions involving tert-butyl peroxides?

- Inhibitor Addition : Use stabilizers like BHT (butylated hydroxytoluene) at 50–100 ppm to retard auto-oxidation .

- Reaction Environment : Conduct reactions under inert atmospheres and avoid prolonged exposure to UV light or metal catalysts .

- Real-Time Monitoring : Integrate in-line peroxide sensors (e.g., electrochemical detectors) for continuous data during exothermic reactions .

Q. How should researchers resolve contradictions in peroxide concentration data from different testing methods?

Discrepancies often arise from:

- Matrix Effects : Test strips may underestimate peroxides in viscous solvents (e.g., tert-butyl hydroperoxide). Validate with GC-MS for accuracy .

- Interference : Iodide tests can yield false positives in sulfur-containing matrices. Confirm via FTIR or OxySense® fluorescence .

Example Workflow :

Use test strips for initial screening.

If ≥10 ppm, perform iodide titration.

For critical applications (e.g., kinetic studies), validate with GC .

Q. What stabilization techniques are effective for long-term storage of tert-butyl peroxides, and how are they validated?

- Chemical Stabilization : Add 0.1% hydroquinone or 1% water to inhibit radical chain reactions .

- Physical Stabilization : Store in sealed, nitrogen-purged containers with molecular sieves to absorb moisture .

- Validation : Accelerated aging studies (40°C/75% RH for 6 weeks) coupled with peroxide quantitation via HPLC or iodometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.